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Executive Summary
MicroRNA-143 (miR-143) has emerged as a critical tumor-suppressive molecule that is

frequently downregulated in a wide array of human cancers. Its multifaceted role in

tumorigenesis is primarily attributed to its ability to post-transcriptionally regulate a cohort of

key oncogenes, thereby modulating pivotal signaling pathways implicated in cancer cell

proliferation, survival, metastasis, and metabolism. This technical guide provides a

comprehensive overview of the core mechanisms of action of miR-143 in cancer, with a focus

on its target genes and the downstream signaling cascades it influences. We present a

synthesis of quantitative data on miR-143 expression, detailed experimental protocols for its

study, and visual representations of its signaling networks to facilitate a deeper understanding

for researchers, scientists, and professionals in drug development.

The Tumor Suppressive Role of miR-143 in Cancer
miR-143 is widely recognized as a tumor suppressor, with its expression being significantly

reduced in numerous malignancies, including colorectal, breast, lung, prostate, and bladder

cancers.[1][2][3][4][5] Restoration of miR-143 expression in cancer cells has been shown to

inhibit cell proliferation, induce apoptosis, and suppress migration and invasion, underscoring

its therapeutic potential.[6][7] The primary mechanism through which miR-143 exerts its tumor-
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suppressive functions is by binding to the 3'-untranslated region (3'-UTR) of target messenger

RNAs (mRNAs), leading to their degradation or translational repression.[3]

Quantitative Dysregulation of miR-143 in Cancer
The downregulation of miR-143 is a consistent finding across various cancer types. The

following tables summarize the quantitative data on the fold change of miR-143 expression in

different cancers compared to normal tissues.

Cancer Type
Fold Change (Tumor vs.
Normal)

Reference

Colorectal Cancer Decreased (>2-fold) [8]

Breast Cancer Decreased (0.89-fold) [9]

Lung Cancer (NSCLC) Decreased (1.9 to 66.7-fold) [3]

Prostate Cancer Decreased (1.4 to 2.3-fold) [1]

Bladder Cancer
Decreased (mean fold-change

= 0.076)
[2]

Table 1: Downregulation of miR-143 Expression in Various Cancers. This table illustrates the

significant decrease in miR-143 expression in tumor tissues compared to their normal

counterparts across several major cancer types.
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Cancer Cell Line
Fold Change (vs. Normal
Cell Line)

Reference

A549 (Lung) Decreased (~215-fold) [3]

95D (Lung) Decreased (~248-fold) [3]

H460 (Lung) Decreased (~681-fold) [3]

PC-3 (Prostate)
Decreased (8.4-fold in sphere

cells)
[10]

MCF-7 (Breast) Significantly downregulated [4]

MDA-MB-231 (Breast) Significantly downregulated [4]

Table 2: Downregulation of miR-143 Expression in Cancer Cell Lines. This table shows the

pronounced downregulation of miR-143 in various cancer cell lines when compared to non-

cancerous cell lines.

Key Target Genes and Signaling Pathways
Regulated by miR-143
The tumor-suppressive function of miR-143 is mediated by its direct targeting of several critical

oncogenes. This regulation impacts major signaling pathways that are frequently dysregulated

in cancer.

The RAS/MAPK Signaling Pathway
A primary and well-validated target of miR-143 is the Kirsten rat sarcoma viral oncogene

homolog (KRAS).[11] By directly binding to the 3'-UTR of KRAS mRNA, miR-143 inhibits its

translation, leading to the downregulation of the entire RAS/MAPK signaling cascade.[11] This

pathway is a central regulator of cell proliferation, differentiation, and survival. Another key

component of the MAPK pathway targeted by miR-143 is ERK5 (extracellular signal-regulated

kinase 5).[7] The inhibition of these key molecules by miR-143 leads to decreased cancer cell

growth and proliferation.[7][11]
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Caption: miR-143 directly targets KRAS, ERK5, and MAP3K7 to inhibit proliferation and

metastasis.

The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another critical axis in cancer development, regulating cell

survival, growth, and metabolism. miR-143 has been shown to indirectly inhibit this pathway by

targeting upstream activators. For instance, by targeting KRAS, miR-143 can reduce the

activation of PI3K and its downstream effector Akt.[11] Additionally, studies have shown that

miR-143 can modulate the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and

subsequent inhibition of cancer cell survival.[12]
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Caption: miR-143 indirectly inhibits the PI3K/Akt pathway, reducing cell survival.

Regulation of Cancer Metabolism
Recent evidence has highlighted the role of miR-143 in regulating cancer metabolism. A key

target in this context is Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[13] By

downregulating HK2, miR-143 can inhibit the high glycolytic rate, known as the Warburg effect,
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which is a hallmark of many cancer cells. This metabolic reprogramming contributes to the

suppression of tumor growth.
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Caption: miR-143 targets HK2 to suppress the Warburg effect and inhibit tumor growth.

Experimental Protocols for Studying miR-143
Function
To facilitate further research into the mechanisms of miR-143, this section provides detailed

protocols for key experiments used to validate its targets and assess its function.

Quantification of miR-143 Expression by qRT-PCR
This protocol outlines the steps for measuring the expression level of miR-143 in cancer cells

or tissues using quantitative real-time polymerase chain reaction (qRT-PCR).
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Materials:

Total RNA isolated from cells or tissues

TaqMan MicroRNA Reverse Transcription Kit

TaqMan Small RNA Assay for hsa-miR-143

TaqMan Universal PCR Master Mix

Real-time PCR instrument

Procedure:

Reverse Transcription (RT):

Prepare the RT reaction mix on ice by combining 100 ng of total RNA, 3 µL of 5X RT

primer, 1.5 µL of 10X RT buffer, 0.15 µL of 100 mM dNTPs, 1 µL of MultiScribe Reverse

Transcriptase, and nuclease-free water to a final volume of 15 µL.

Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then

85°C for 5 minutes to inactivate the enzyme.

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix by combining 1.33 µL of the RT product, 10 µL of 2X

TaqMan Universal PCR Master Mix, 1 µL of 20X TaqMan Small RNA Assay, and nuclease-

free water to a final volume of 20 µL.

Perform the qPCR using the following cycling conditions: 95°C for 10 minutes, followed by

40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

Data Analysis:

Use the 2-ΔΔCt method to calculate the relative expression of miR-143, normalizing to a

stable endogenous control (e.g., RNU6B).
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Caption: Workflow for quantifying miR-143 expression using qRT-PCR.

Validation of miR-143 Targets using Luciferase Reporter
Assay
This protocol describes how to validate the direct interaction between miR-143 and the 3'-UTR

of a putative target gene (e.g., KRAS).[14]

Materials:

HEK293T cells

Lipofectamine 2000

pmirGLO Dual-Luciferase miRNA Target Expression Vector

miR-143 mimic and negative control mimic

Dual-Glo Luciferase Assay System

Procedure:

Vector Construction:

Clone the wild-type 3'-UTR of the target gene containing the predicted miR-143 binding

site into the pmirGLO vector downstream of the firefly luciferase gene.

Create a mutant construct by site-directed mutagenesis of the miR-143 seed-binding site

in the 3'-UTR.
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Transfection:

Seed HEK293T cells in a 96-well plate.

Co-transfect the cells with 100 ng of the pmirGLO vector (wild-type or mutant) and 20

pmol of the miR-143 mimic or negative control mimic using Lipofectamine 2000.

Luciferase Assay:

After 48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase

activities using the Dual-Glo Luciferase Assay System.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant

decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and

the miR-143 mimic compared to controls indicates a direct interaction.

Vector Construction

Cell Transfection

Luciferase Measurement

Data Analysis

Clone Target 3'-UTR
into pmirGLO vector

Co-transfect cells with
vector and miR-143 mimic

Measure Firefly and
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Click to download full resolution via product page

Caption: Workflow for validating miR-143 targets using a luciferase reporter assay.

Western Blot Analysis of Target Protein Expression
This protocol is for assessing the effect of miR-143 on the protein expression of its target

genes.

Materials:

Cancer cell line of interest

miR-143 mimic and negative control mimic

Lipofectamine RNAiMAX

RIPA buffer with protease inhibitors

Primary antibody against the target protein (e.g., KRAS)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Procedure:

Transfection:

Transfect the cancer cells with the miR-143 mimic or negative control mimic using

Lipofectamine RNAiMAX.

Protein Extraction:

After 48-72 hours, lyse the cells in RIPA buffer.

Quantify the protein concentration using a BCA assay.

SDS-PAGE and Transfer:
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Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection:

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model
This protocol describes a general framework for evaluating the in vivo tumor-suppressive

effects of miR-143 using a nude mouse xenograft model.

Materials:

Athymic nude mice (4-6 weeks old)

Cancer cells stably overexpressing miR-143 or a control vector

Matrigel

Calipers for tumor measurement

Procedure:

Cell Preparation and Injection:
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Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a

concentration of 1x107 cells/mL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

Tumor Growth Monitoring:

Measure the tumor volume every 3-4 days using calipers (Volume = 0.5 x Length x

Width2).

Endpoint Analysis:

After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors.

Measure the final tumor weight and perform histological and molecular analyses on the

tumor tissues.

Conclusion and Future Directions
miR-143 stands as a potent tumor suppressor with a well-defined mechanism of action

centered on the regulation of critical oncogenic pathways. Its consistent downregulation in a

multitude of cancers and its ability to inhibit tumor growth both in vitro and in vivo make it an

attractive candidate for the development of novel cancer therapeutics. Future research should

focus on the development of efficient and targeted delivery systems for miR-143 mimics to

translate the promising preclinical findings into clinical applications. Furthermore, a deeper

understanding of the upstream regulators of miR-143 expression and its role in the tumor

microenvironment will provide additional avenues for therapeutic intervention. This technical

guide provides a solid foundation for researchers and drug development professionals to

advance the study of miR-143 and harness its potential in the fight against cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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